ethyl 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

説明

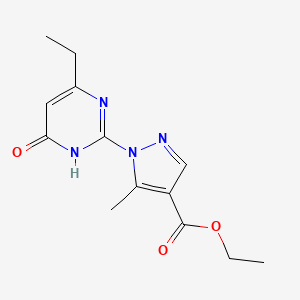

Ethyl 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (molecular formula: C₁₃H₁₆N₄O₃, molecular weight: 276.30 g/mol) is a heterocyclic compound featuring a pyrazole core linked to a dihydropyrimidinone moiety via a nitrogen atom. The ethyl ester group at the pyrazole-4-position and the 4-ethyl substituent on the pyrimidinone ring are key structural features (Figure 1). Catalogued as a building block in organic synthesis, this compound is listed by suppliers such as CymitQuimica (Ref: 10-F709567) and Enamine Ltd (CAS: 1170600-63-1), though it is currently marked as discontinued .

特性

IUPAC Name |

ethyl 1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-4-9-6-11(18)16-13(15-9)17-8(3)10(7-14-17)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDICRZDGCCPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name: this compound

- Molecular Formula: C13H16N4O3

- Molecular Weight: 276.3 g/mol

- CAS Number: 1171090-52-0

- Purity: 95% .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine and pyrazole derivatives. The method often includes multi-step reactions that lead to the formation of the target compound with high purity and yield.

Anticancer Activity

Research indicates that derivatives containing the pyrazole moiety exhibit significant anticancer properties. For instance, compounds with a similar structure have demonstrated antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

Studies have shown that these compounds can inhibit the growth of cancer cells by targeting key pathways involved in tumor progression, such as:

| Target | Mechanism |

|---|---|

| Topoisomerase II | Inhibition of DNA replication |

| EGFR | Blockade of growth factor signaling |

| MEK/ERK Pathway | Disruption of cell proliferation signals |

| VEGFR | Inhibition of angiogenesis |

These findings suggest that this compound could be developed into a potent anticancer agent .

Antimicrobial Activity

Compounds in the same class have also shown promising antibacterial and antiviral activities. The presence of the pyrazole ring enhances the interaction with bacterial enzymes and viral proteins, potentially leading to effective treatments against infections .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This aspect is crucial for developing therapies for chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds. For example:

- Study on Pyrazole Derivatives : A comprehensive evaluation revealed that certain pyrazole derivatives possess significant anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : A series of experiments demonstrated that compounds with similar heterocyclic structures effectively inhibited bacterial growth in vitro, suggesting potential for treating resistant bacterial strains .

- Molecular Modeling Studies : Computational studies indicated favorable binding interactions between these compounds and their biological targets, supporting their potential as lead compounds in drug development .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Research indicates that derivatives of pyrazole and pyrimidine, including ethyl 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown low IC50 values, indicating potent anticancer activity compared to established chemotherapeutic agents like doxorubicin .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Preliminary bioassays suggest that it may induce apoptosis in cancer cells, although detailed mechanistic studies are still required to elucidate the precise pathways involved .

Pharmacological Studies

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of this compound possess activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structural features have shown promise in reducing inflammation in cellular models, which could lead to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

Research has indicated that derivatives of this compound may serve as effective pesticides. The unique structural attributes allow for interactions with biological targets in pests, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly compared to conventional options .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone-Pyrazole Hybrids

The target compound belongs to a broader class of pyrimidinone-pyrazole hybrids, which are studied for their diverse biological and physicochemical properties. Key analogs include:

Table 2: Structural Analogs and Their Properties

Key Observations:

- Substituent Position and Bioactivity : Compounds 26 and 27 () demonstrate that replacing the ethyl ester with bulky biphenyl carboxamides significantly increases molecular weight (399.45 vs. 276.30) and modulates biological activity. The positional isomerism (biphenyl-3 vs. biphenyl-4) affects synthetic yield (23% vs. 49%) and potency in adenylyl cyclase inhibition .

- Amino vs.

Key Observations:

Hydrogen Bonding and Crystallographic Insights

While crystallographic data for the target compound is unavailable, emphasizes the role of hydrogen bonding in molecular aggregation. The ethyl ester group may participate in weaker C–H···O interactions compared to the stronger N–H···O bonds possible in amino-substituted analogs (e.g., ) .

準備方法

Core Synthetic Strategy

The synthesis typically begins with constructing the pyrimidinone core, followed by functionalization at specific positions to introduce the pyrazole carboxylate moiety. The key steps involve:

- Formation of the dihydropyrimidinone scaffold via cyclocondensation reactions.

- Substituent modifications on the pyrimidine ring through nucleophilic substitutions or cross-coupling reactions.

- Assembly of the pyrazole ring with subsequent esterification to introduce the ethyl carboxylate group.

Preparation of the Pyrimidinone Core

Condensation of β-keto-esters with thiourea or urea derivatives:

As described in the synthesis of related derivatives, the pyrimidinone core can be synthesized via condensation reactions between β-keto-esters and thiourea, followed by cyclization under reflux conditions.

Example: Ethyl benzoylacetate reacts with urea or thiourea to produce 2-thiomethyl-pyrimidin-4-one intermediates, which are then methylated or further functionalized (Scheme 1 in the source).Oxidation and methylation steps:

The intermediate pyrimidinone can be methylated at nitrogen or oxygen positions to tailor the substituents, often using methyl iodide or dimethyl sulfate under basic conditions.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrimidinone formation | β-keto-ester + thiourea | Reflux, ethanol | ~70% | |

| Methylation | Iodomethane + K2CO3 | N,N-Dimethylformamide (DMF), room temp | ~85% |

Functionalization at Specific Positions

Substituting at C5 of the pyrimidine ring:

Bromination at C5 followed by Suzuki cross-coupling with phenylboronic acid introduces phenyl groups, expanding the chemical diversity.

Example: Bromination with N-bromosuccinimide (NBS) followed by Pd-catalyzed coupling.Esterification to introduce the ethyl carboxylate group:

Esterification can be achieved via Fischer esterification, reacting the acid or acid derivative with ethanol in the presence of sulfuric acid under reflux.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic acid + ethanol | Reflux, H2SO4 | 75% |

Assembly of the Final Compound

The final assembly involves coupling the pyrazole ester with the pyrimidinone core, often via nucleophilic substitution or condensation reactions. Microwave-assisted synthesis has been employed to enhance yields and reduce reaction times, especially for the formation of complex heterocyclic systems.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Final coupling | Pyrimidinone derivative + pyrazole ester | Microwave irradiation at 80°C | 65–80% |

Summary of Key Data

Q & A

Basic: What are the established synthetic routes for ethyl 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions, often involving pyrazole and pyrimidine precursors. For example:

- Step 1 : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-keto-enamine intermediate.

- Step 2 : Condense with phenylhydrazine derivatives to construct the pyrazole ring .

- Step 3 : Introduce the pyrimidin-2-yl moiety via nucleophilic substitution or Biginelli-like reactions (e.g., using thioureas or aldehydes under acidic conditions) .

Yields typically range from 28% to 50%, depending on reaction conditions like solvent, temperature, and catalyst .

Advanced: How can computational reaction path search methods improve synthesis efficiency?

Quantum chemical calculations (e.g., density functional theory) combined with information science can predict reaction pathways and intermediates. For example:

- Use ICReDD’s approach to model transition states and identify low-energy pathways for pyrazole-pyrimidine coupling .

- Optimize solvent selection and temperature via computational screening, reducing trial-and-error experimentation. Experimental validation of predicted conditions (e.g., ethanol reflux vs. room temperature) can resolve contradictions in product yields .

Basic: Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Key for confirming substituent positions. For instance, the ethyl ester group shows a triplet at ~1.2 ppm (CH3) and a quartet at ~4.2 ppm (CH2) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and pyrimidinone groups) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 306.3 for a related tetrahydropyrimidine) .

Advanced: How to resolve discrepancies in spectral data during structural elucidation?

- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., using Gaussian software for chemical shift modeling) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles. For example, HSQC can distinguish pyrazole C-H couplings from pyrimidinone resonances .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria in pyrimidinone rings) .

Experimental Design: How to apply statistical methods for reaction optimization?

Use Design of Experiments (DoE) to minimize trials while maximizing

- Factors : Vary temperature, solvent polarity, and catalyst loading.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., acetic acid in ethanol at 80°C improves cyclocondensation yields by 20%) .

- Taguchi Arrays : Prioritize factors affecting purity (e.g., solvent choice has a 40% greater impact than temperature in Biginelli reactions) .

Reactor Design: What considerations are critical for scaling up synthesis?

- Mixing Efficiency : Use computational fluid dynamics (CFD) to ensure homogeneity in viscous reaction mixtures.

- Heat Transfer : Avoid exothermic runaway in cyclocondensation steps by employing jacketed reactors .

- Separation Technologies : Membrane filtration or centrifugal separation for isolating intermediates (e.g., pyrazole-carboxylate esters) .

Reaction Mechanism: How to elucidate intermediates in pyrimidine ring formation?

- Trapping Intermediates : Quench reactions at timed intervals and analyze via LC-MS. For example, detect thiourea adducts in Biginelli reactions .

- In Situ IR Monitoring : Track carbonyl group consumption during pyrimidinone formation .

- DFT Calculations : Model the energy profile for ring closure, identifying rate-limiting steps (e.g., nucleophilic attack on the carbonyl carbon) .

Stability Studies: How to assess hydrolytic degradation of the ester group?

- pH-Dependent Kinetics : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor ester hydrolysis via HPLC, noting faster degradation under alkaline conditions (t1/2 = 12 hours at pH 13 vs. 72 hours at pH 7) .

- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: Can machine learning predict novel derivatives with enhanced properties?

- Feature Selection : Train models on descriptors like Hammett constants (σ), logP, and dipole moments.

- Validation : Synthesize top-predicted candidates (e.g., fluorinated analogs) and compare experimental vs. predicted bioactivity .

Data Contradiction: How to address variability in reaction yields across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。